N-butyl-2-nitrobenzenesulfonamide

Descripción

Contextualization within the Field of Benzenesulfonamide (B165840) Chemistry

Benzenesulfonamides represent a well-established class of organic compounds characterized by a benzenesulfonyl group linked to a nitrogen atom. Historically, they have been widely employed as protecting groups for amines in multi-step organic synthesis. nih.gov The most traditional of these, p-toluenesulfonamides (tosylamides), are known for their high chemical stability, making them robust protectors for amine functionalities under a variety of reaction conditions. nih.govresearchgate.net However, this stability comes at a cost, as the removal of the tosyl group often requires harsh reductive or acidic conditions that are incompatible with sensitive functional groups present in complex molecules. nih.govresearchgate.net

To overcome these limitations, chemists developed alternative benzenesulfonamides with modified electronic properties. The introduction of a strongly electron-withdrawing nitro group onto the benzene (B151609) ring, as seen in nitrobenzenesulfonamides (nosylamides or Ns-amides), proved to be a pivotal advancement. researchgate.net Specifically, the 2-nitrobenzenesulfonyl (nosyl) group, the core of N-butyl-2-nitrobenzenesulfonamide, renders the sulfonamide susceptible to cleavage under significantly milder conditions compared to its tosyl counterpart. nih.govresearchgate.net This feature allows for greater functional group tolerance and broader applicability in the synthesis of complex natural products and pharmaceuticals. The use of nosyl groups has become widespread in organic synthesis because they remain stable under conditions that cleave other common amine protecting groups, like N-carboalkoxy groups, but can be selectively removed with thiols. lookchem.com

Strategic Significance as a Synthetic Intermediate and Protecting Group

The strategic value of the 2-nitrobenzenesulfonamide (B48108) moiety, and by extension this compound, lies in its dual functionality as both a protecting group and an activating group for amines. researchgate.netrsc.org This dual role is a cornerstone of the highly versatile "Ns-strategy" for amine synthesis, notably demonstrated in the Fukuyama amine synthesis. rsc.orgchem-station.com

As a protecting group , the 2-nitrobenzenesulfonyl (Ns) group is readily installed by reacting a primary amine, such as n-butylamine, with 2-nitrobenzenesulfonyl chloride. The key advantage is its facile removal under mild, nucleophilic conditions. rsc.org The cleavage is typically achieved using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base. chem-station.comresearchgate.net The electron-deficient nature of the nitro-substituted aromatic ring facilitates a nucleophilic aromatic substitution, proceeding through a characteristic Meisenheimer complex, which then fragments to release the free amine. rsc.orgchem-station.com This mild deprotection protocol is orthogonal to many other protecting group strategies, enhancing its utility in intricate synthetic routes.

As a synthetic intermediate and activating group , the Ns group significantly increases the acidity of the N-H proton of the sulfonamide. researchgate.net This heightened acidity allows the N-monosubstituted sulfonamide (e.g., this compound) to be easily deprotonated and subsequently alkylated. rsc.org This alkylation can be performed using conventional methods with alkyl halides or, notably, under the mild conditions of the Mitsunobu reaction with alcohols. rsc.orgresearchgate.net This process efficiently converts a primary amine into a secondary amine. chem-station.com Thus, the Ns group first protects the primary amine and then activates it for a subsequent bond-forming reaction, streamlining the synthesis of complex secondary amines, including linear and macrocyclic polyamine natural products. rsc.orgresearchgate.net

The table below summarizes the properties of the title compound.

| Property | Value | Reference |

| Compound Name | This compound | guidechem.com |

| CAS Number | 89840-64-2 | guidechem.com |

| Molecular Formula | C10H14N2O4S | guidechem.com |

| Molecular Weight | 258.3 g/mol | guidechem.com |

The following table compares the deprotection conditions for different sulfonamide protecting groups, highlighting the advantages of the nosyl group.

| Protecting Group | Typical Deprotection Conditions | Key Characteristics | Reference |

| Tosyl (Ts) | Strong acid (e.g., HBr/phenol) or dissolving metal reduction (e.g., Na/NH3) | Highly stable, requires harsh cleavage conditions | nih.govresearchgate.net |

| Nosyl (Ns) | Thiol (e.g., PhSH) and base (e.g., K2CO3, DBU) in a polar solvent (e.g., DMF, MeCN) | Mild cleavage, orthogonal to many other protecting groups, activates N-H for alkylation | rsc.orgchem-station.comresearchgate.net |

| Dinosyl (DNs) | Thiol alone (e.g., HSCH2CH2OH) | Even more labile than Ns, can be removed selectively in the presence of an Ns group | researchgate.net |

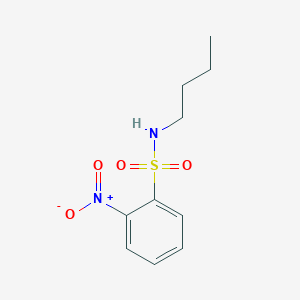

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-butyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-2-3-8-11-17(15,16)10-7-5-4-6-9(10)12(13)14/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFAPXHHSJMZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385486 | |

| Record name | N-butyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89840-64-2 | |

| Record name | N-Butyl-2-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89840-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-butyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Butyl 2 Nitrobenzenesulfonamide and Its Precursors

Approaches to N-Alkylated 2-Nitrobenzenesulfonamides

The introduction of an alkyl group onto the nitrogen atom of 2-nitrobenzenesulfonamide (B48108) is a critical step in the synthesis of secondary amines and other nitrogen-containing compounds. Several reliable methods have been developed for this transformation, each with its own advantages.

Fukuyama Alkylation Protocols

The Fukuyama amine synthesis provides a robust method for preparing secondary amines through the alkylation of nitrobenzenesulfonamides. chem-station.com These sulfonamides are sufficiently acidic to undergo alkylation under relatively mild conditions, such as in the presence of a weak base and an alkyl halide. chem-station.com This method has become a preferred strategy due to its efficiency and the mild conditions required for the subsequent deprotection of the nosyl group. sci-hub.se

The alkylation of 2-nitrobenzenesulfonamides can be achieved using various alkylating agents, including alkyl halides. sci-hub.se The reaction proceeds smoothly, often in the presence of a base like potassium carbonate, to yield the corresponding N-alkylated sulfonamide. sci-hub.se The versatility of this protocol allows for the synthesis of a wide range of N-substituted 2-nitrobenzenesulfonamides.

Mitsunobu Reaction in N-Alkylation

The Mitsunobu reaction is another powerful tool for the N-alkylation of 2-nitrobenzenesulfonamides. chem-station.comtcichemicals.com This reaction allows for the formation of a carbon-nitrogen bond by reacting an alcohol with the sulfonamide in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). sci-hub.sethieme-connect.com The acidity of the nitrobenzenesulfonamide makes it a suitable nucleophile for this reaction. chem-station.com

This method is particularly advantageous as it allows for the use of alcohols as alkylating agents, expanding the scope of accessible N-alkylated products. sci-hub.setcichemicals.com The reaction generally proceeds under mild conditions and provides good yields of the desired N-alkylated sulfonamides. tcichemicals.com For instance, the coupling of 2-nitrobenzenesulfonamide with an alcohol can be performed at 0°C to room temperature. thieme-connect.com The reaction's outcome is, however, dependent on the steric environment of the alcohol and the acidity of the nucleophile. researchgate.net

Table 1: Comparison of Fukuyama and Mitsunobu Alkylation Methods

| Feature | Fukuyama Alkylation | Mitsunobu Reaction |

|---|---|---|

| Alkylating Agent | Alkyl Halides sci-hub.se | Alcohols sci-hub.setcichemicals.com |

| Key Reagents | Weak Base (e.g., K2CO3) sci-hub.se | Phosphine (e.g., PPh3), Azodicarboxylate (e.g., DEAD) sci-hub.sethieme-connect.com |

| General Conditions | Mild basic conditions chem-station.com | Mild, neutral conditions thieme-connect.com |

| Advantages | High efficiency, use of readily available alkyl halides. chem-station.comsci-hub.se | Use of alcohols as alkylating agents, broad substrate scope. sci-hub.setcichemicals.com |

Alkylation from Alkali Metal Salts of 2-Nitrobenzenesulfonamide

The formation of alkali metal salts of 2-nitrobenzenesulfonamide enhances its nucleophilicity, facilitating alkylation reactions. Deprotonation of the sulfonamide with a suitable base, such as an alkali metal hexamethyldisilazide (M[HMDS]), generates the corresponding amide salt. nih.gov These salts can then be treated with an electrophile, like an alkyl halide, to afford the N-alkylated product. This approach provides a direct route to N-functionalized sulfonamides. nih.gov

Strategic N-Deprotection and Cleavage Reactions

The removal of the 2-nitrobenzenesulfonyl group is a crucial step to liberate the desired amine. The development of mild and selective deprotection methods has been a key factor in the widespread use of nosyl-protected amines in synthesis.

Thiolate-Mediated Cleavage Mechanisms of the 2-Nitrobenzenesulfonyl Group

The most common and efficient method for the deprotection of N-nosyl compounds involves the use of thiolates. chem-station.comsci-hub.se This cleavage is based on a nucleophilic aromatic substitution mechanism. chem-station.com A thiolate anion, generated from a thiol and a base, attacks the electron-deficient aromatic ring of the nitrobenzenesulfonamide, forming a Meisenheimer complex. chem-station.com This intermediate then collapses, leading to the cleavage of the sulfur-nitrogen bond and release of the free amine. chem-station.com

Various thiols, such as thiophenol, can be used in combination with a base like potassium hydroxide (B78521) or potassium carbonate to effect this transformation. chem-station.comsci-hub.se The reaction is typically carried out in a solvent like acetonitrile (B52724) or DMF at room temperature or with gentle heating. chem-station.comsci-hub.se Odorless thiols, such as p-mercaptobenzoic acid, have also been successfully employed to circumvent the unpleasant smell associated with many thiols. researchgate.netlookchem.com

Table 2: Reagents for Thiolate-Mediated Deprotection

| Thiol | Base | Solvent | Reference |

|---|---|---|---|

| Thiophenol | Potassium Hydroxide | Acetonitrile | chem-station.com |

| Thiophenol | Potassium Carbonate | DMF | sci-hub.se |

| p-Mercaptobenzoic Acid | - | - | researchgate.netlookchem.com |

| 2-Mercaptoethanol | DBU | DMF | sci-hub.se |

Electrochemical Unprotection Techniques of Nitrobenzenesulfonyl Derivatives

Electrochemical methods offer an alternative, mild approach for the cleavage of the N-S bond in nitrobenzenesulfonyl derivatives. scielo.br This technique involves the controlled potential reduction of the sulfonamide at a cathode. scielo.brresearchgate.net In aprotic media, the electrochemical reduction of nitrobenzenesulfonyl derivatives of aliphatic amines and amino acids predominantly leads to the cleavage of the S-N bond after a two-electron transfer. scielo.br

However, the applicability of this method can be influenced by the structure of the substrate and the reaction conditions. For instance, in aqueous solutions, the reduction of the nitro group itself can become a competing and even dominant process, which makes the electrochemical deprotection less suitable for certain applications. scielo.br The presence of protons can also significantly affect the reaction pathway. scielo.br Despite these limitations, electrochemical deprotection remains a valuable tool, particularly for substrates that are sensitive to the chemical reagents used in traditional cleavage methods. scielo.br

Advanced Chemical Derivatizations and Functionalizations

The reactivity of the N-butyl-2-nitrobenzenesulfonamide scaffold lends itself to a variety of advanced chemical transformations. These derivatizations and functionalizations are crucial for the synthesis of complex nitrogen-containing molecules, including vicinal diamines and diverse heterocyclic systems. Key methodologies include the use of activated N-chloro derivatives for direct amination reactions, the formation and subsequent reaction of sulfonimidate intermediates, and strategic intramolecular cyclizations.

Direct Diamination of Alpha,Beta-Unsaturated Ketones utilizing N,N-Dichloro-2-nitrobenzenesulfonamide

A significant advancement in the synthesis of protected 1,2-diamines involves the direct diamination of α,β-unsaturated ketones (enones) using N,N-dichloro-2-nitrobenzenesulfonamide (2-NsNCl₂) as a potent electrophilic nitrogen source. nih.govacs.org This method is notable for proceeding without the need for any metal catalysts and can be conveniently performed without the protection of an inert atmosphere. nih.gov

The reaction between an enone and 2-NsNCl₂ leads to the formation of dichloromethyl or trichloromethyl imidazoline (B1206853) products. The course of the reaction and the nature of the final product are highly dependent on the reaction conditions, particularly temperature and the presence of 4 Å molecular sieves. nih.gov These factors play a crucial role in controlling the formation of the respective imidazoline derivatives. nih.gov A proposed mechanism for this transformation involves a [2+3] cyclization followed by N-chlorination, which accounts for the observed regiochemistry and stereochemistry of the products. acs.org

An important feature of the resulting diamine products is that the 2-nitrobenzenesulfonyl (Ns) protecting group can be readily removed under mild conditions, such as those developed by Fukuyama, thereby liberating the free diamine for further synthetic manipulations. nih.gov

Table 1: Direct Diamination of Chalcone Derivatives with N,N-Dichloro-2-nitrobenzenesulfonamide This table is representative of typical results from the described methodology.

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | Ph | H | 2-(Dichloromethyl)-4,5-dihydro-1-(2-nitrophenyl)sulfonyl-4,5-diphenyl-1H-imidazole | 75 |

| 2 | 4-MeC₆H₄ | H | 2-(Dichloromethyl)-4,5-dihydro-4-(4-methylphenyl)-1-(2-nitrophenyl)sulfonyl-5-phenyl-1H-imidazole | 80 |

| 3 | 4-ClC₆H₄ | H | 4-(4-Chlorophenyl)-2-(dichloromethyl)-4,5-dihydro-1-(2-nitrophenyl)sulfonyl-5-phenyl-1H-imidazole | 72 |

| 4 | Ph | Me | 2-(Dichloromethyl)-4,5-dihydro-4-methyl-1-(2-nitrophenyl)sulfonyl-4,5-diphenyl-1H-imidazole | 68 |

Synthesis and Reactivity of Sulfonimidate Intermediates from Sulfonamides

Sulfonimidates, which are organosulfur(VI) compounds, serve as valuable synthetic intermediates. rsc.org They can be prepared from sulfonamides like this compound through a multi-step process. A general route involves the conversion of the sulfonamide into a sulfonimidoyl halide, which is then esterified with an alcohol or phenol. rsc.org For example, a sulfonamide can react with a bulky halophosphorane, such as Ph₃PBr₂, to undergo a rearrangement and form the corresponding sulfonimidoyl bromide. rsc.org This intermediate can then be treated with an alcohol in the presence of a base like triethylamine (B128534) to yield the desired sulfonimidate. rsc.org

The reactivity of sulfonimidates is diverse. They have been utilized as precursors for polymers and as alkyl transfer reagents. rsc.org For instance, certain sulfonimidates are unstable and can transfer their alkyl group to an alcohol when heated, forming an ether and regenerating the sulfonamide. rsc.org More recently, sulfonimidates have gained attention as key intermediates in the synthesis of medicinally relevant sulfur(VI)-containing molecules like sulfoximines and sulfonimidamides. rsc.orgnih.govmdpi.com The synthesis of these compounds often involves the reaction of a sulfonimidoyl chloride or fluoride (B91410) with an appropriate amine or its derivative. rsc.orgnih.gov

Alternative methods for generating related intermediates avoid the use of potentially explosive reagents. For example, N-chlorosuccinimide (NCS) can be used as a halogenating agent to convert sulfinamides into sulfonimidoyl chlorides in situ, which then react with amines to form sulfonimidamides. nih.gov Hypervalent iodine reagents have also been employed to mediate the synthesis of sulfonimidates from sulfinamides in the presence of alcohols. mdpi.com

Intramolecular Cyclization Pathways to Diverse Nitrogenous Heterocycles

The 2-nitrobenzenesulfonamide group is an effective tool for the construction of nitrogenous heterocycles, particularly medium-sized rings, which are often challenging to synthesize due to unfavorable entropic factors. thieme-connect.com The "Ns-strategy" involves using the 2-nitrobenzenesulfonyl group to activate a primary amine, facilitating subsequent intramolecular cyclization. thieme-connect.com

A common approach begins with the N-alkylation of 2-nitrobenzenesulfonamide with a substrate containing a leaving group and a tethered nucleophile or precursor. For example, ω-bromoalcohols can be coupled with 2-nitrobenzenesulfonamide under Mitsunobu conditions. thieme-connect.com The resulting N-substituted sulfonamide can then undergo intramolecular cyclization. When the precursor is slowly added to a mixture of cesium carbonate and tetrabutylammonium (B224687) iodide in acetonitrile at elevated temperatures, the desired 8- to 10-membered cyclic amines are formed in good yields. thieme-connect.com This demonstrates the power of the Ns-strategy to overcome the inherent difficulties of forming medium-sized rings. thieme-connect.com

Table 2: Synthesis of Medium-Sized Ns-Protected Cyclic Amines Adapted from Kan, T. et al. The data illustrates the effectiveness of the Ns-strategy for cyclization.

| Entry | Precursor (n) | Product Ring Size | Cyclization Conditions | Yield (%) |

| 1 | N-(5-bromopentyl)-2-nitrobenzenesulfonamide (n=5) | 8-membered | Cs₂CO₃, TBAI, MeCN, 60 °C | 85 |

| 2 | N-(6-bromohexyl)-2-nitrobenzenesulfonamide (n=6) | 9-membered | Cs₂CO₃, TBAI, MeCN, 60 °C | 78 |

| 3 | N-(7-bromoheptyl)-2-nitrobenzenesulfonamide (n=7) | 10-membered | Cs₂CO₃, TBAI, MeCN, 60 °C | 75 |

Other cyclization strategies involving sulfonamide-derived intermediates have also been developed. For instance, N-sulfonyliminium ions, generated from the condensation of N-sulfonyl amines with aldehydes, can trigger intramolecular cyclizations like the Pictet-Spengler or Aza-Prins/Ritter reactions to form piperidine (B6355638) scaffolds. usm.edu Furthermore, sulfilimines, which are structurally related to sulfonamides, can act as bifunctional N-radical precursors for cyclization reactions with alkenes under photoredox catalysis, affording five-, six-, and seven-membered heterocycles. nih.gov These varied methodologies highlight the versatility of the sulfonamide functional group in constructing a wide array of complex nitrogen-containing cyclic structures.

Applications in Complex Molecule Synthesis and Method Development

Utility in Solid-Phase Organic Synthesis Protocols

The 2-nitrobenzenesulfonamide (B48108) (nosyl) protecting group is particularly valuable in solid-phase peptide synthesis (SPPS) and the synthesis of other complex molecules on a solid support. researchgate.netgoogle.com Its stability to acidic conditions used for the cleavage of other protecting groups like tert-butoxycarbonyl (Boc) and its orthogonality to the fluorenylmethoxycarbonyl (Fmoc) group make it a key component in complex synthetic strategies. google.comub.edu

In SPPS, the nosyl group can be used to protect the α-amino function of amino acids. google.com A significant advantage is the ability to deprotect the nosyl group under neutral conditions, which helps to avoid side reactions like diketopiperazine and aspartimide formation that can occur when using piperidine (B6355638) for Fmoc group removal. ub.edu The deprotection of the 2-nitrobenzenesulfonyl group is typically achieved using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate. researchgate.netchem-station.com This process is often visually easy to monitor due to the formation of a brightly colored byproduct. google.com

The utility of the nosyl group extends to the solid-phase synthesis of acylpolyamines. researchgate.net For instance, the acylpolyamine toxin JSTX-3 was synthesized using a solid-phase protocol where 2-nitrobenzenesulfonamide served as both a protecting and an activating group. researchgate.net Furthermore, solid-supported thiols have been developed to facilitate the deprotection of nosyl amides, simplifying purification by allowing for the removal of excess reagents and by-products by simple filtration. thieme-connect.de This approach can be accelerated using microwave irradiation, reducing reaction times significantly. thieme-connect.de

Table 1: Conditions for Nosyl Group Deprotection in Solid-Phase Synthesis

| Reagents | Conditions | Application | Reference(s) |

| 2-Mercaptoethanol, DBU | DMF, 30 minutes | Peptide Synthesis | google.com |

| Thiophenol, Cesium Carbonate | DMF | General Amine Deprotection | researchgate.net |

| Polymer-supported Thiophenol, Cs₂CO₃ | THF, rt, 24h or MW, 6 min | General Amine Deprotection | thieme-connect.de |

| SnCl₂, Phenol, HOAc | DMF | Side-chain Deprotection | nih.gov |

Contributions to Asymmetric Synthesis Methodologies

The 2-nitrobenzenesulfonamide group has made significant contributions to the field of asymmetric synthesis. Its ability to activate adjacent positions and direct stereochemical outcomes has been exploited in various transformations.

One key application is in the Fukuyama-Mitsunobu reaction, a reliable method for the alkylation of sulfonamides. researchgate.net Because 2-nitrobenzenesulfonamides are sufficiently acidic, they can be alkylated under mild Mitsunobu conditions (using an alcohol, triphenylphosphine (B44618), and an azodicarboxylate) or conventional conditions with a base and an alkyl halide. chem-station.comresearchgate.netrsc.org This provides a versatile route to chiral secondary amines from chiral alcohols with inversion of stereochemistry. The subsequent mild removal of the nosyl group preserves the newly formed stereocenter. chem-station.comresearchgate.net

The N-nosyl group has also been employed in the synthesis of chiral γ-amino acid derivatives. In one methodology, alkyl nitrones equipped with N-substituted sugar-based chiral auxiliaries undergo a samarium(II) iodide-mediated radical addition to n-butyl acrylate, yielding γ-amino acid derivatives with high diastereomeric control. nih.gov In another context, N-butyl-p-nitrobenzenesulfonamide derivatives have been synthesized as intermediates for chiral compounds, where the stereochemistry is controlled by using enantiomerically pure starting materials. google.com

The development of new sulfonamide protecting groups, sometimes inspired by the properties of the nosyl group, aims to refine the balance between stability and ease of cleavage, which is critical for multi-step asymmetric syntheses. nih.gov

Synthesis of Complex Nitrogen-Containing Scaffolds

The unique properties of the 2-nitrobenzenesulfonamide group make it an ideal tool for the construction of complex molecules containing multiple nitrogen atoms, such as polyamines, amino acids, and various heterocyclic systems.

The "nosyl strategy" is a highly effective method for synthesizing linear and macrocyclic polyamines. researchgate.netrsc.orggoogle.com Polyamines are crucial in many biological processes, and their synthetic analogues are of great interest for medicinal chemistry. mdpi.comrsc.org The synthesis often begins with the protection of a primary diamine, such as putrescine, with two equivalents of 2-nitrobenzenesulfonyl chloride. google.com The resulting bis-sulfonamide can then be sequentially alkylated at both nitrogen atoms. The N-nosyl groups render the sulfonamide protons acidic enough for alkylation under basic conditions with alkyl halides. google.com

This stepwise alkylation allows for the construction of unsymmetrical polyamines, which would be difficult to achieve by other methods. google.com After the polyamine backbone is assembled, the nosyl groups are removed under mild conditions, typically with a thiol and a base, to yield the final polyamine. researchgate.netresearchgate.net This strategy has been successfully used to synthesize various natural polyamine toxins and their analogues. researchgate.net

The synthesis of macrocyclic polyamines also benefits from this methodology. researchgate.netnih.govnih.gov The intramolecular cyclization of a linear polyamine precursor protected with nosyl groups is a key step in forming the macrocyclic ring. The high efficiency of both the alkylation and deprotection steps makes the 2-nitrobenzenesulfonamide strategy a powerful tool for creating these complex structures, which are important in supramolecular chemistry and as non-viral gene vectors, fluorescent probes, and therapeutic agents. rsc.orgresearchgate.netnih.gov

Table 2: Key Steps in Polyamine Synthesis using the Nosyl Strategy

| Step | Description | Reagents/Conditions | Reference(s) |

| Protection | Protection of primary amines as N-nosyl sulfonamides. | 2-Nitrobenzenesulfonyl chloride, Triethylamine (B128534), CH₂Cl₂ | google.com |

| Alkylation | Sequential N-alkylation of the nosyl-protected amines. | Alkyl halide, Base (e.g., K₂CO₃) or Mitsunobu conditions | researchgate.netgoogle.com |

| Deprotection | Removal of the N-nosyl groups to liberate the final polyamine. | Thiophenol, Base (e.g., K₂CO₃ or DBU) | researchgate.netchem-station.com |

The synthesis of N-substituted α-amino acids is another area where the 2-nitrobenzenesulfonamide protecting group finds application. While direct N-alkylation of amino acids can be challenging, the use of protecting groups simplifies the process. The 2-nitrobenzenesulfonyl group can be used to protect the amino function, allowing for subsequent modification. researchgate.net

A general method for preparing N-substituted amino acids involves reacting glyoxal (B1671930) with a sulfur dioxide source and a primary or secondary amine. google.com In more targeted syntheses, the stability and reliable cleavage of the nosyl group make it compatible with the functionalities present in amino acids. For example, the synthesis of N-substituted β-amino acid derivatives has been reported, highlighting the versatility of amine protection strategies in creating novel amino acid structures. nih.gov The reaction of an amine with 2-iminothiolane (B1205332) initially forms a mercaptobutyramidine, which can rearrange to an N-substituted 2-iminothiolane, demonstrating a pathway for N-substitution. nih.gov

The synthesis of diverse heterocyclic scaffolds is a cornerstone of medicinal chemistry, as these structures are prevalent in many bioactive compounds. jmchemsci.com The 2-nitrobenzenesulfonamide moiety can be involved in strategies to construct these scaffolds.

One powerful method involves intramolecular Heck reactions. For example, an amide derived from a nosyl-protected amine can undergo an intramolecular Heck reaction upon microwave heating to afford complex tricyclic structures. nih.gov The nosyl group can also be part of a larger strategy where multicomponent reactions are used to assemble a precursor, which then undergoes a ring-forming reaction like a [3+2] cycloaddition or a Diels-Alder reaction to generate the final heterocyclic scaffold. nih.gov

The synthesis of 2-arylpiperidines, which are subunits of many alkaloids, can be achieved through multicomponent assembly processes, followed by ring-forming reactions to create diverse polyheterocyclic scaffolds. nih.gov Furthermore, nitroalkenes, which share the nitro-aryl functionality with N-butyl-2-nitrobenzenesulfonamide, are key substrates for synthesizing a wide variety of six-membered heterocycles like piperidines and tetrahydropyrans through Michael additions and other cascade reactions. rsc.org

Development of Analytical Derivatization Reagents Incorporating the 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS

The 2-nitrophenylsulfonyl moiety has been incorporated into derivatization reagents for analytical purposes, particularly for ultra-high-performance liquid chromatography-high-resolution tandem mass spectrometry (UHPLC-HRMS/MS). mdpi.com This technique is widely used in biological and pharmaceutical research for the sensitive and selective quantification of small molecules. mdpi.com

A novel derivatizing reagent, Ns-MOK-β-Pro-OSu, was developed for the pre-column derivatization of amino acids, including taurine. mdpi.com In this reagent, a phenolic hydroxyl group was protected with a 2-nitrobenzenesulfonyl (nosyl) group to facilitate the reaction with the amino group of the target analytes. mdpi.com The derivatization allows for the rapid detection of multiple amino acids (18 types in 10 minutes) using reversed-phase UHPLC-HRMS/MS. mdpi.com The nosyl group provides characteristic fragmentation patterns in both positive and negative ion modes during mass spectrometry, which allows for highly selective and sensitive quantification of the derivatized analytes. mdpi.com

The use of such derivatization reagents is crucial for analyzing compounds that are otherwise difficult to detect or separate by LC-MS, such as short-chain fatty acids or various amino acid metabolites. mdpi.comnih.gov By attaching a tag like the 2-nitrophenylsulfonyl group, the chromatographic behavior and mass spectrometric response of the analytes are significantly improved.

Mechanistic and Theoretical Investigations of N Butyl 2 Nitrobenzenesulfonamide Chemistry

Electrochemical Reaction Mechanisms of Nitrobenzenesulfonyl Derivatives

The electrochemical behavior of nitrobenzenesulfonyl derivatives is characterized by two primary reactive sites: the nitro group and the sulfonamide linkage. The reduction mechanism is highly dependent on the reaction conditions, such as the solvent and pH, as well as the nature of the substituent on the sulfonamide nitrogen.

In aprotic media like N,N-dimethylformamide (DMF), the electrochemical reduction of nitrobenzenesulfonyl derivatives of aliphatic amines, such as N-butyl-2-nitrobenzenesulfonamide, predominantly leads to the cleavage of the sulfur-nitrogen (S-N) bond following a two-electron transfer. rsc.org However, for derivatives of aromatic amines, competitive N-H bond cleavage can occur, making the electrochemical deprotection less efficient. rsc.org

In aqueous solutions, the reduction of the nitro group is typically the main process. rsc.org At a mercury electrode in solutions with a pH below 10, nitrobenzenesulfonyl derivatives are generally reduced in a single, four-electron step. This process involves a pre-protonation of the nitro group, leading to the formation of the corresponding hydroxylamine (B1172632) derivative. rsc.org At a pH greater than 11, two distinct reduction steps are observed. rsc.org Controlled potential electrolysis confirms that the four-electron reduction of the nitro group to a hydroxylamine is the preponderant reaction. rsc.org

The specific mechanism of electron transfer to the nitrobenzenesulfonyl moiety is also influenced by the position of the nitro substituent. For 2-nitrobenzenesulfonyl chloride, the reduction follows a "sticky" dissociative mechanism, where the electron transfer and the cleavage of the sulfur-chlorine (S-Cl) bond are concerted. researchgate.net This is attributed to the effective overlap between the π* orbital of the nitroaromatic system and the σ* orbital of the S-Cl bond. researchgate.net In contrast, 3-nitrobenzenesulfonyl chloride follows a stepwise mechanism involving the formation of a radical anion intermediate before decomposition. researchgate.net The initial one-electron reduction of nitro compounds generates a nitro radical anion, a highly reactive species whose stability and subsequent reaction pathways are central to the electrochemical process. researchgate.net

Mechanistic Studies of Alkyl Transfer in Sulfonimidate Intermediates

Sulfonamides can be converted into reactive sulfonimidate intermediates, which serve as effective alkyl transfer agents. The process typically involves the reaction of a sulfonamide with a halophosphorane to generate a sulfonimidoyl halide, which is then treated with an alcohol to form the sulfonimidate. rsc.org

Mechanistic studies have shown that sulfonimidates can undergo rearrangement or act as alkylating agents for various nucleophiles. For instance, sulfinyl hydroxylamines can rearrange to sulfonimidates, which are unstable and can transfer their alkyl group to alcohols, forming ethers and the corresponding sulfonamide. rsc.org This transfer is believed to proceed through a mechanism involving the dissociation of the alkoxy group. rsc.org

Mechanistic Hypotheses for Cyclization and N-Chlorination Processes

The presence of the ortho-nitro group in this compound introduces the potential for intramolecular cyclization reactions. Mechanistic hypotheses for such processes can be drawn from related systems. For example, the oxidative cyclization of phenols bearing an ortho-nucleophile can occur through the reaction with a hypervalent iodine reagent like phenyliodine(III) diacetate (PIDA). nih.gov A plausible mechanism involves the initial reaction at the phenolic hydroxyl group, followed by a nucleophilic attack from the side chain onto the ortho-position of the ring, leading to cycloaddition and subsequent rearomatization. nih.gov For a nitrobenzenesulfonamide, a nucleophilic attack by the sulfonamide nitrogen or a derived species onto the aromatic ring, potentially activated under specific conditions, could lead to heterocyclic structures.

N-Chlorination of sulfonamides is a well-studied process, particularly in the context of water treatment where sulfonamide antibiotics react with free chlorine. The mechanism involves the direct reaction of the sulfonamide with a chlorinating agent. The reaction rates are pH-dependent, with faster reactions occurring at lower pH. iwaponline.com The primary product is an N-chlorinated sulfonamide, which can be a stable intermediate. iwaponline.com In some cases, this is followed by further reactions such as hydrolysis initiated by S-N or S-C bond cleavage, hydroxylation, or extrusion of sulfur dioxide. The use of hypervalent iodine(III) reagents in combination with a chloride source (e.g., AlCl₃) provides an efficient method for the N-chlorination of N-aryl sulfonamides. researchgate.net The mechanism is thought to involve a chlorinating species like [Cl–I(Ph)][OTFA–AlCl₃] rather than free dichlorine. researchgate.net

Computational Chemistry and Spectroscopic Characterization of this compound Derivatives

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a powerful tool for investigating the structural and electronic properties of nitrobenzenesulfonamide derivatives. Calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide optimized molecular geometries, vibrational frequencies, and electronic parameters. researchgate.netnih.gov Such studies on 2-, 3-, and 4-nitrobenzenesulfonamide (B188996) have allowed for the complete assignment of fundamental vibrations in FT-IR and FT-Raman spectra, supported by total energy distribution (TED) analysis. nih.gov

DFT calculations are also employed to understand the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap is a critical parameter, as a smaller gap indicates higher charge mobility and potential for nonlinear optical (NLO) properties. researchgate.net For N-(2,3-dichlorophenyl)-2-nitrobenzene–sulfonamide, DFT studies revealed that intramolecular charge transfer from donor to acceptor moieties is responsible for its NLO character. researchgate.net These computational analyses can also predict thermodynamic properties and the influence of solvents on molecular structure and reactivity.

Crystallographic Studies and Molecular Conformation Analysis

While crystallographic data for this compound itself is not prominently available, detailed studies on closely related analogues such as N-(phenyl)-2-nitrobenzenesulfonamide and N-(2-methylphenyl)-2-nitrobenzenesulfonamide provide significant insight into the expected molecular conformation and packing.

Below are tables summarizing key crystallographic data for these analogous compounds.

Table 1: Crystal Data for N-Aryl-2-nitrobenzenesulfonamide Analogues

| Parameter | N-(phenyl)-2-nitrobenzenesulfonamide nih.gov | N-(2-methylphenyl)-2-nitrobenzenesulfonamide nih.gov |

|---|---|---|

| Chemical Formula | C₁₂H₁₀N₂O₄S | C₁₃H₁₂N₂O₄S |

| Molar Mass | 278.28 | 292.31 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 13.308 (2) | 9.2409 (7) |

| b (Å) | 6.1629 (7) | 15.1531 (9) |

| c (Å) | 15.285 (2) | 10.5376 (8) |

| β (°) | 100.80 (1) | 107.775 (8) |

| V (ų) | 1231.4 (3) | 1405.13 (17) |

Table 2: Key Torsion and Dihedral Angles for N-Aryl-2-nitrobenzenesulfonamide Analogues

| Angle | N-(phenyl)-2-nitrobenzenesulfonamide nih.gov | N-(2-methylphenyl)-2-nitrobenzenesulfonamide nih.gov |

|---|---|---|

| C-N-S-C Torsion Angle (°) | -72.83 (15) | -73.90 (26) |

Elucidation of Intramolecular C- and N-Arylation Mechanisms via Meisenheimer Intermediates and Truce-Smiles Rearrangements

The electron-withdrawing nitro group on the benzenesulfonamide (B165840) moiety activates the aryl ring for nucleophilic aromatic substitution (SNAr)-type reactions, including intramolecular rearrangements. The Truce-Smiles rearrangement is a prominent example, involving an intramolecular aryl migration. nih.gov In the context of N-alkyl-2-nitrobenzenesulfonamides, this rearrangement can facilitate C-arylation.

The reaction is initiated by the formation of a carbanion on the N-alkyl group, typically at the α-position. This carbanion then acts as an intramolecular nucleophile, attacking the ipso-carbon of the nitro-activated aryl ring. This attack forms a transient, negatively charged spirocyclic intermediate known as a Meisenheimer complex. The formation of this intermediate is a key step in the polar Smiles rearrangement mechanism. The subsequent cleavage of the C-S bond and rearomatization leads to the migration of the aryl group from the sulfur atom to the carbon atom of the original alkyl chain, resulting in a C-arylated product.

Recent advancements have expanded the scope of this reaction. For example, a hydrogen-atom transfer (HAT) from a cobalt catalyst to an unactivated alkene in an N-allylsulfonamide can generate a radical that triggers a Truce-Smiles rearrangement, yielding β-arylethylamines. nih.govchemrxiv.org DFT studies have shown that steric hindrance at the ortho-position of the migrating aryl group can promote the desired ipso-attack over side reactions. nih.govchemrxiv.org Furthermore, photocatalytic methods using visible light have enabled the Truce-Smiles rearrangement to proceed under much milder conditions. youtube.com These methods often involve the generation of a radical species that initiates the rearrangement cascade, demonstrating the versatility of the Truce-Smiles reaction for forming C-C and C-N bonds.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- FT-IR : Detect characteristic stretches for sulfonamide (S=O at ~1350 cm⁻¹ and 1150 cm⁻¹) and nitro groups (asymmetric NO₂ at ~1520 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 287.082 for C₁₀H₁₄N₂O₄S) .

Advanced Tip : For unresolved signals, employ 2D NMR (e.g., COSY, HSQC) to assign overlapping proton environments .

How can researchers resolve contradictions in reported crystallographic data for sulfonamide derivatives?

Advanced Research Focus

Discrepancies in crystallographic parameters (e.g., bond lengths, angles) may arise from:

- Polymorphism : Screen multiple crystallization solvents (e.g., DMSO, methanol) to identify stable polymorphs .

- Data Validation : Cross-check against databases like the Cambridge Structural Database (CSD) and apply refinement software (e.g., SHELXL) with rigorous error analysis .

- Systematic Review : Follow Cochrane guidelines for data harmonization, including sensitivity analysis to assess outlier impacts .

Example : If nitro-group torsion angles vary, conduct temperature-dependent crystallography to evaluate thermal effects on molecular packing .

What computational methods are suitable for studying the electronic effects of the nitro group in this compound?

Q. Advanced Research Focus

- DFT Calculations : Use Gaussian or ORCA to model electron density distribution, focusing on the nitro group’s electron-withdrawing effects on the sulfonamide moiety .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to predict solubility and stability .

- QSAR Modeling : Correlate nitro-group substituent positions with biological activity (e.g., enzyme inhibition) using datasets from PubChem or ChEMBL .

Validation : Cross-reference computed spectra (IR, NMR) with experimental data to refine force fields .

How can researchers design stability studies for this compound under varying conditions?

Q. Advanced Research Focus

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C to identify decomposition thresholds .

- Photodegradation : Expose samples to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC-MS .

- pH Sensitivity : Test solubility and stability in buffered solutions (pH 1–13) over 24–72 hours, quantifying hydrolyzed byproducts .

Contingency Planning : Use Arrhenius plots to extrapolate shelf-life under storage conditions (e.g., 4°C vs. ambient) .

What purification strategies address challenges in isolating this compound from complex reaction mixtures?

Q. Basic Research Focus

- Liquid-Liquid Extraction : Separate unreacted n-butylamine using dichloromethane/water phases .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on polarity differences between product and impurities .

- Chromatography : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients for high-purity isolation .

Advanced Tip : For persistent impurities, use preparative TLC with fluorescent indicators to track bands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.